1-Aminoindan

Monoamine oxidase Reversible inhibition Parkinson's disease

1-Aminoindan (1-Indanamine, CAS 34698-41-4) is a primary amine with a rigid bicyclic indane scaffold (C9H11N, MW 133.19). It is the major hepatic cytochrome P450-mediated metabolite of the antiparkinsonian drug rasagiline and possesses a pharmacological profile that is mechanistically distinct from its parent compound.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 34698-41-4
Cat. No. B1206342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoindan
CAS34698-41-4
Synonyms1-aminoindan
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N
InChIInChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
InChIKeyXJEVHMGJSYVQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoindan (CAS 34698-41-4) Procurement Guide: Metabolite of Rasagiline with Distinct Neuroprotective and α-Synuclein Binding Properties


1-Aminoindan (1-Indanamine, CAS 34698-41-4) is a primary amine with a rigid bicyclic indane scaffold (C9H11N, MW 133.19). It is the major hepatic cytochrome P450-mediated metabolite of the antiparkinsonian drug rasagiline and possesses a pharmacological profile that is mechanistically distinct from its parent compound [1]. Unlike rasagiline, which is an irreversible MAO-B inhibitor, 1-aminoindan acts as a weak reversible inhibitor of both MAO-A and MAO-B and exerts neuroprotective effects independent of MAO inhibition through direct binding to α-synuclein [2]. Available as a racemic mixture from commercial suppliers at purities ranging from 98% to 99%, it serves as a critical research tool in Parkinson's disease modeling and as a chiral building block for pharmaceutical synthesis .

Why 2-Aminoindan, Rasagiline, or Selegiline Cannot Substitute for 1-Aminoindan in Research Applications


Although 1-aminoindan shares the indane core with its positional isomer 2-aminoindan and is structurally related to both rasagiline and selegiline, each compound possesses a fundamentally distinct pharmacological signature that precludes simple interchange. 2-Aminoindan behaves as an amphetamine-like anorectic with central stimulant properties, whereas 1-aminoindan produces only a small anorectic effect and depresses motor activity [1]. Rasagiline is a potent irreversible MAO-B inhibitor (IC50 4.43 nM), while 1-aminoindan is a weak reversible MAO inhibitor that lacks the propargylamine warhead entirely [2]. Selegiline is metabolized to sympathomimetic R(-)-methamphetamine, which causes pronounced cardiovascular effects; in contrast, 1-aminoindan lacks sympathomimetic activity [3]. These mechanistic and functional divergences mean that experimental outcomes—particularly in neuroprotection, cardiovascular, and behavioral assays—are not transferable between these compounds, and procurement decisions must be guided by the specific pharmacological question at hand.

Quantitative Differentiation Evidence for 1-Aminoindan (CAS 34698-41-4) Against Closest Analogs and In-Class Candidates


Reversible vs. Irreversible MAO Inhibition: 1-Aminoindan Lacks the Propargylamine Warhead of Rasagiline, Enabling Washout-Reversible Experimental Protocols

1(R)-Aminoindan inhibits both human recombinant MAO-A and MAO-B in a reversible manner, in stark contrast to rasagiline, which forms an irreversible covalent adduct with the FAD cofactor of MAO-B. X-ray crystallography confirms that the aminoindan ring of N-methyl-1(R)-aminoindan adopts a different orientation within the MAO-B active site compared to rasagiline, consistent with its reversible binding mode [1]. This mechanistic distinction is critical for researchers requiring washout-reversible enzyme modulation. Furthermore, the parent unsubstituted 1-aminoindan is a weaker MAO inhibitor than chlorinated derivatives; 4,5-dichloro-1-aminoindan inhibits norepinephrine N-methyltransferase with a Ki of 3.3 × 10⁻⁷ M (330 nM), whereas unsubstituted 1-aminoindan is substantially less potent, providing a clear rank-order structure-activity relationship [2].

Monoamine oxidase Reversible inhibition Parkinson's disease Enzyme kinetics

Absence of Sympathomimetic Activity: 1-Aminoindan Is Devoid of Amphetamine-Like Cardiovascular Effects That Plague the Selegiline Metabolite L-Methamphetamine

In isolated rat vas deferens preparations, R(+)- and S(-)-1-aminoindan produced a measurable increase in field-stimulation-induced twitch response only at concentrations exceeding 30 μM and did not cause the biphasic potentiation/inhibition pattern characteristic of amphetamines [1]. In direct contrast, the selegiline metabolite R(-)-methamphetamine and S(+)-methamphetamine potently modulated twitch response, with EC50 values for inhibition of 1.64 ± 0.10 μM and 0.36 ± 0.13 μM, respectively [1]. In whole-animal cardiovascular studies, intravenous injection of aminoindan (TVP-136) at 1 mg/kg produced gradual, nonsignificant decreases in mean arterial pressure and carotid blood flow, whereas L-methamphetamine at the same dose provoked a dramatic and long-lasting depressor response with significantly decreased carotid blood flow and increased carotid vascular resistance [2].

Sympathomimetic activity Cardiovascular safety Monoamine oxidase inhibitor metabolite Rat vas deferens assay

Neuroprotective Efficacy: 1-Aminoindan Confers Cell Survival Benefit at Sub-Micromolar Concentrations, Though Lower Than Parent Rasagiline in Head-to-Head Testing

In a direct comparative study employing dexamethasone-induced apoptosis in human neuroblastoma SH-SY5Y cells, rasagiline, 1-R-aminoindan, and selegiline all significantly prevented cell death, but with a clear rank order: rasagiline > selegiline > 1-R-aminoindan [1]. Rasagiline also exhibited the highest inhibition of MAO-B enzymatic activity and greatest prevention of DNA damage (TUNEL staining) compared to both selegiline and 1-R-aminoindan [1]. Independently, in a high-density culture-induced neuronal death model using SK-N-SH cells, 1-(R)-aminoindan at 0.1–1 μmol/L significantly reduced apoptosis markers including phosphorylated H2A.X (Ser139), caspase-9 cleavage, and caspase-3 cleavage, while increasing anti-apoptotic proteins Bcl-2 and Bcl-xl; this neuroprotection was blocked by the PKC inhibitor GF109203X, indicating a PKC-dependent mechanism [2].

Neuroprotection Apoptosis Parkinson's disease Caspase inhibition Bcl-2

Direct α-Synuclein Binding: 1-Aminoindan Promotes a Neuroprotective Loop Conformation That Attenuates α-Synuclein Misfolding and Aggregation

1-Aminoindan has been demonstrated to bind directly to α-synuclein (α-Syn), thereby promoting a neuroprotective 'loop' conformation that attenuates the misfolding and aggregation of α-Syn . In nanopore analysis experiments, the presence of rasagiline and R-1-aminoindan shifts the characteristic peak of α-synuclein to approximately -80 pA, consistent with the formation of a loop structure that is less prone to aggregation and fibril formation [1]. This target engagement is distinct from the MAO inhibitory activity of rasagiline and represents a direct protein interaction mechanism. In contrast, selegiline and its metabolites have not been reported to exhibit comparable α-Syn binding activity, representing a qualitative differentiation within the class of MAO-B inhibitor metabolites.

α-Synuclein Protein aggregation Neurodegeneration Parkinson's disease Misfolding

Chiral Resolution Capability: Racemic 1-Aminoindan Can Be Resolved into Enantiomers with High Enantiomeric Excess, Enabling Enantiopure Procurement for Stereospecific Synthesis

Racemic 1-aminoindan can be efficiently resolved into its (R)- and (S)-enantiomers using chiral dicarboxylic acids. A patented resolution process employing L(+)-aspartic acid in methanol achieves fractional crystallization of diastereomeric salts, yielding enantiomerically enriched 1-aminoindan free base after liberation [1]. In a related context, (S)-1-aminoindane has been synthesized via chirality transfer using (R)-phenylglycine amide as a chiral auxiliary, achieving 96% enantiomeric excess (ee) with 58% overall yield from 1-indanone in a three-step sequence [2]. While commercial vendors typically supply racemic 1-aminoindan at 98–99% purity (GC) as a colorless to light yellow liquid with density 1.038 g/mL at 25°C and boiling point 96–97°C at 8 mmHg , the availability of established resolution protocols ensures that enantiopure material can be procured or prepared for stereospecific applications. This contrasts with 2-aminoindan, for which robust large-scale chiral resolution methods are less well-documented.

Chiral resolution Enantiomeric purity Asymmetric synthesis Chiral building block Diastereomeric salt

Optimal Application Scenarios for 1-Aminoindan (CAS 34698-41-4) Based on Verified Differentiation Evidence


Neuroprotection Mechanism-of-Action Studies Requiring Dissociation of MAO-B Inhibition from Cell Survival Effects

1-Aminoindan is the preferred compound for experiments that aim to separate neuroprotective activity from irreversible MAO-B inhibition. Because it acts as a weak reversible MAO inhibitor lacking the propargylamine moiety, it serves as an essential negative control for rasagiline's MAO-B-dependent effects while retaining PKC-mediated anti-apoptotic activity at sub-micromolar concentrations (0.1–1 μM) [1]. In SH-SY5Y and SK-N-SH neuroblastoma models, researchers can directly compare 1-aminoindan with rasagiline and selegiline to assign neuroprotection to either the propargylamine-dependent irreversible MAO-B inhibition pathway or the PKC-dependent, MAO-independent survival pathway [2].

α-Synuclein Aggregation and Synucleinopathy Target Engagement Studies

For laboratories investigating α-synuclein misfolding, aggregation, and fibril formation—pathological hallmarks of Parkinson's disease, multiple system atrophy, and Lewy body dementia—1-aminoindan provides a direct chemical probe. Its demonstrated binding to α-Syn and stabilization of a neuroprotective loop conformation makes it a valuable tool compound for studying conformational modulation as a therapeutic strategy . It can be used alongside rasagiline to discriminate between α-Syn binding effects and MAO inhibition contributions to neuroprotection.

In Vivo Neuroprotection and Behavioral Pharmacology Without Sympathomimetic Confounds

In rodent models of Parkinson's disease, 1-aminoindan is the metabolite of choice when researchers must avoid the sympathomimetic, cardiovascular, and psychostimulant confounds introduced by selegiline-derived amphetamine metabolites. Studies have confirmed that 1-aminoindan does not produce amphetamine-like cardiovascular effects, with intravenous administration at 1 mg/kg producing only gradual, nonsignificant blood pressure changes versus the dramatic hypotension induced by L-methamphetamine [3]. This makes 1-aminoindan particularly suitable for in vivo neuroprotection protocols where cardiovascular stability and behavioral neutrality are critical experimental requirements.

Chiral Building Block for Medicinal Chemistry and Process Development in CNS Drug Discovery

Enantiomerically pure (R)- or (S)-1-aminoindan serves as a key synthetic intermediate for multiple CNS-targeted drug candidates, including rasagiline analogs, ladostigil derivatives, and ozanimod-related sphingosine-1-phosphate receptor modulators. The availability of established resolution protocols yielding up to 96% ee [4] makes racemic 1-aminoindan (commercially supplied at 98–99% purity) a cost-effective starting material for medicinal chemistry groups synthesizing focused libraries of aminoindan-based compounds. The compound's rigid bicyclic scaffold provides conformational constraint advantages over flexible phenethylamine analogs in structure-based drug design.

Quote Request

Request a Quote for 1-Aminoindan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.